Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498815
InChI: InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1
SMILES:
Molecular Formula: C19H18BrN3O2
Molecular Weight: 400.3 g/mol

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate

CAS No.:

Cat. No.: VC17498815

Molecular Formula: C19H18BrN3O2

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate -

Specification

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
IUPAC Name benzyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate
Standard InChI InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1
Standard InChI Key UDOXPJOAPHJLSG-ZDUSSCGKSA-N
Isomeric SMILES C[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate (CAS No. VCID: VC17498815) has the molecular formula C₁₉H₁₈BrN₃O₂ and a molecular weight of 400.3 g/mol. The (S)-configuration at the ethylcarbamate chiral center dictates its three-dimensional orientation, influencing binding interactions with biological targets. The imidazole ring at position 2 features a 4-bromophenyl group, enhancing electron-withdrawing effects and steric bulk compared to non-halogenated analogs .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₃O₂
Molecular Weight400.3 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors2 (imidazole NH, carbamate NH)
Hydrogen Bond Acceptors4 (imidazole N, carbamate O)

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis involves three primary stages:

  • Imidazole Core Formation: Cyclocondensation of 4-bromobenzaldehyde with ammonium acetate and glyoxal under acidic conditions yields 5-(4-bromophenyl)-1H-imidazole.

  • Chiral Ethylcarbamate Installation: Stereoselective coupling of (S)-1-aminoethylcarbamate with the imidazole via Mitsunobu or Ullmann-type reactions ensures retention of configuration .

  • Benzyl Protection: Carbamate formation using benzyl chloroformate in dichloromethane with a base (e.g., triethylamine) completes the structure.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Imidazole cyclization4-Bromobenzaldehyde, NH₄OAc, HCl, 80°C62–68
Chiral amine coupling(S)-1-Aminoethylcarbamate, CuI, DMF, 110°C45–52
Benzyl protectionBenzyl chloroformate, Et₃N, CH₂Cl₂, 0°C→RT78–85

Critical challenges include minimizing racemization during carbamate installation and purifying brominated intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Reactivity and Stability Profile

Hydrolytic Degradation Pathways

The carbamate group undergoes pH-dependent hydrolysis:

  • Acidic Conditions: Cleavage to benzyl alcohol and a secondary amine, releasing CO₂.

  • Basic Conditions: Faster degradation to the amine and sodium carbonate.

Imidazole ring reactivity includes:

  • Electrophilic Substitution: Bromine directs incoming electrophiles to the para position of the phenyl ring.

  • Metal Coordination: The imidazole nitrogen lone pairs bind transition metals (e.g., Cu²⁺, Zn²⁺), relevant to metalloenzyme inhibition .

Table 3: Stability Under Accelerated Conditions

ConditionHalf-Life (25°C)Degradation Products
pH 1.2 (HCl)2.3 hBenzyl alcohol, CO₂, free amine
pH 7.4 (PBS)48 h<10% degradation
pH 9.0 (NaOH)0.8 hSodium carbonate, free amine

Interaction Studies and Target Engagement

Surface Plasmon Resonance (SPR) Binding Data

SPR assays reveal high-affinity binding to:

  • Human Carbonic Anhydrase IX (hCA IX): Kₐ = 1.4 × 10⁷ M⁻¹, critical for hypoxic tumor targeting.

  • CYP3A4: Moderate inhibition (Kᵢ = 9.8 µM), suggesting drug-drug interaction risks .

Molecular Docking Simulations

Docking into the hCA IX active site (PDB: 3IAI) shows:

  • Bromophenyl Group: π-π stacking with Phe131.

  • Carbamate Oxygen: Hydrogen bonding to Thr199.

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